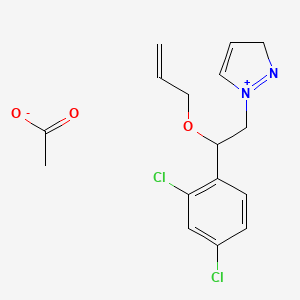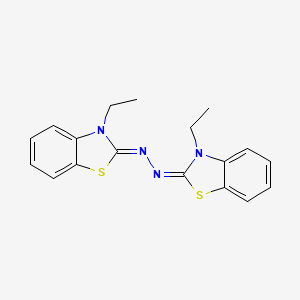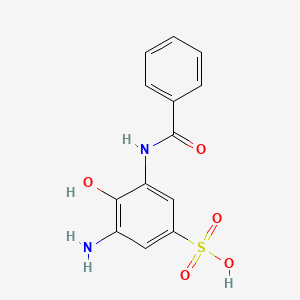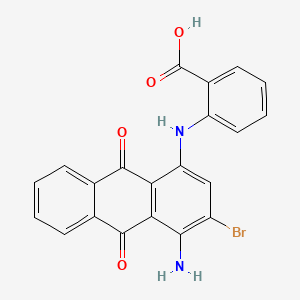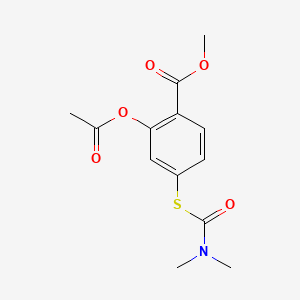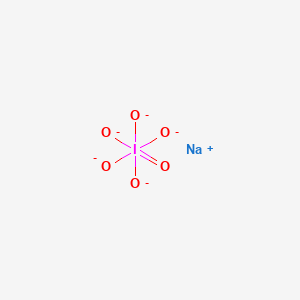
sodium;pentaoxido(oxo)-λ7-iodane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;pentaoxido(oxo)-λ7-iodane: is a chemical compound with the molecular formula NaIO6. It is also known as sodium periodate. This compound is an important oxidizing agent in organic and inorganic chemistry. Sodium periodate is commonly used in various chemical reactions due to its ability to cleave carbon-carbon bonds and oxidize various functional groups.
準備方法
Synthetic Routes and Reaction Conditions: Sodium periodate can be synthesized through the oxidation of sodium iodate (NaIO3) with chlorine gas (Cl2) in an alkaline medium. The reaction is as follows:
NaIO3+Cl2+2NaOH→NaIO4+2NaCl+H2O
This method involves the use of chlorine gas and sodium hydroxide, which are common reagents in industrial settings.
Industrial Production Methods: In industrial production, sodium periodate is typically produced by the electrolytic oxidation of sodium iodate. This method involves passing an electric current through a solution of sodium iodate, resulting in the formation of sodium periodate at the anode. The overall reaction can be represented as:
2NaIO3→NaIO4+NaI
This method is efficient and allows for the large-scale production of sodium periodate.
化学反応の分析
Types of Reactions: Sodium periodate undergoes various types of chemical reactions, including:
Oxidation: Sodium periodate is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.
Cleavage Reactions: Sodium periodate is known for its ability to cleave carbon-carbon bonds, particularly in vicinal diols. This reaction is commonly used in the oxidative cleavage of glycols to form aldehydes or ketones.
Common Reagents and Conditions:
Oxidation Reactions: Sodium periodate is often used in aqueous solutions under mild conditions. It can be used in combination with other oxidizing agents to enhance its reactivity.
Cleavage Reactions: The cleavage of vicinal diols using sodium periodate is typically carried out in aqueous or aqueous-organic solvents. The reaction is usually performed at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation Reactions: The major products formed in oxidation reactions with sodium periodate include aldehydes, ketones, and carboxylic acids.
Cleavage Reactions: The major products formed in cleavage reactions with sodium periodate are aldehydes and ketones.
科学的研究の応用
Chemistry: Sodium periodate is widely used in organic synthesis for the oxidative cleavage of glycols and the oxidation of various functional groups. It is also used in the preparation of periodate esters and other periodate derivatives.
Biology: In biological research, sodium periodate is used to modify carbohydrates and glycoproteins. It is commonly used to cleave the vicinal diols in sugars, which can then be further modified for various biochemical studies.
Medicine: Sodium periodate has applications in the field of medicine, particularly in the modification of biomolecules for therapeutic purposes. It is used in the preparation of drug conjugates and other bioactive compounds.
Industry: In industrial applications, sodium periodate is used as an oxidizing agent in various chemical processes. It is also used in the production of specialty chemicals and in the treatment of wastewater.
作用機序
Mechanism: The mechanism of action of sodium periodate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. In the case of vicinal diol cleavage, sodium periodate forms a cyclic periodate ester intermediate, which then undergoes cleavage to form the corresponding aldehydes or ketones.
Molecular Targets and Pathways: Sodium periodate primarily targets vicinal diols and other oxidizable functional groups. The pathways involved in its reactions include the formation of periodate esters and the subsequent cleavage of carbon-carbon bonds.
類似化合物との比較
Potassium Periodate (KIO4): Similar to sodium periodate, potassium periodate is also a strong oxidizing agent and is used in similar chemical reactions.
Sodium Metaperiodate (NaIO4): This compound is another form of sodium periodate and is used interchangeably in many applications.
Uniqueness: Sodium periodate is unique due to its high solubility in water and its ability to selectively cleave vicinal diols. Its reactivity and versatility make it a valuable reagent in various chemical and biochemical applications.
特性
CAS番号 |
18122-72-0 |
|---|---|
分子式 |
INaO6-4 |
分子量 |
245.89 g/mol |
IUPAC名 |
sodium;pentaoxido(oxo)-λ7-iodane |
InChI |
InChI=1S/H5IO6.Na/c2-1(3,4,5,6)7;/h(H5,2,3,4,5,6,7);/q;+1/p-5 |
InChIキー |
XPMRNVZJQGDGFS-UHFFFAOYSA-I |
正規SMILES |
[O-]I(=O)([O-])([O-])([O-])[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


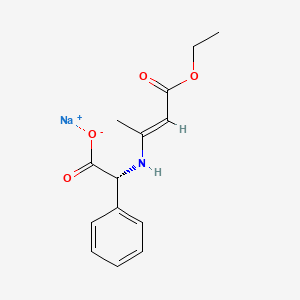
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
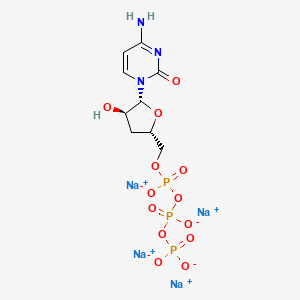
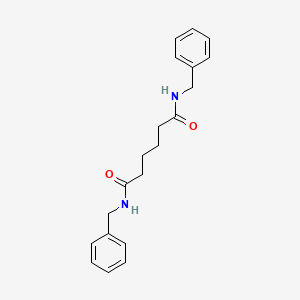


![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
